N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide
Description
N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane and morpholine Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c28-24(25-15-19-12-20(16-25)14-21(13-19)17-25)26-8-4-5-9-27-10-11-29-23(18-27)22-6-2-1-3-7-22/h1-3,6-7,19-21,23H,4-5,8-18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIHGYYLIEVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and morpholine derivatives. One common approach is to first synthesize the adamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with 4-(2-phenylmorpholin-4-yl)butylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acid chloride formation and subsequent amide coupling, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl group on the morpholine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenyl derivatives on the morpholine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins, while the morpholine ring could facilitate binding to specific receptors or enzymes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a carboxamide group.
Adamantane derivatives: Compounds with similar adamantane moieties but different functional groups.
Morpholine derivatives: Compounds with similar morpholine rings but different substituents.
Uniqueness
N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide is unique due to the combination of the adamantane and morpholine moieties, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide is a synthetic compound that integrates the structural characteristics of adamantane and morpholine, presenting potential for diverse biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide
- CAS Number : 954247-26-8
- Molecular Formula : C25H36N2O2
- Molecular Weight : 396.6 g/mol
The compound features a complex structure that allows for unique interactions within biological systems, particularly due to the presence of both hydrophobic adamantane and the polar morpholine moiety.
The precise mechanism of action for N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide remains to be fully elucidated. However, it is hypothesized that:
- Hydrophobic Interactions : The adamantane core enhances stability and facilitates interactions with hydrophobic regions of proteins.
- Receptor Binding : The morpholine ring may enhance binding affinity to specific receptors or enzymes, potentially influencing various signaling pathways.
Antimicrobial Activity
While direct studies on this compound's antimicrobial activity are sparse, related adamantane derivatives have shown efficacy against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | Comparable to ceftriaxone |
This suggests potential for N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide in treating bacterial infections.
Neuroprotective Effects
The morpholine component is known for its neuroprotective properties. Compounds with similar structures have been shown to:
- Reduce oxidative stress.
- Inhibit neuroinflammation.
- Promote neuronal survival.
These effects could position N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide as a candidate for neurodegenerative disease therapies.
Case Studies and Research Findings
A review of existing literature highlights several studies that explore the biological activities of compounds with similar structures:
-
Anticancer Studies : A study found that certain adamantane derivatives inhibited cancer cell proliferation through modulation of cell cycle dynamics.
"Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development."
-
Antimicrobial Research : Investigations into thiourea derivatives revealed strong antibacterial activity against resistant strains, indicating a potential role for structural analogs in antibiotic development.
"The synthesized compounds exhibited MIC values comparable to established antibiotics, highlighting their potential utility."
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
